molecular formula C22H18ClN5O B11320944 2-(4-chlorophenyl)-7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(4-chlorophenyl)-7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11320944
M. Wt: 403.9 g/mol
InChI Key: CXOGUXSAGKZDKW-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core substituted with chlorophenyl, methoxyphenyl, and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chlorophenyl)-7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a triazole ring, followed by the introduction of the pyrimidine moiety through cyclization reactions. The chlorophenyl and methoxyphenyl groups are introduced via substitution reactions, while the dimethyl groups are added through alkylation reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or ketones.

    Reduction: Reduction reactions can occur at the chlorophenyl group, potentially converting it to a phenyl group.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-chlorophenyl)-7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

  • 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
  • 1-(2-methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl

Comparison: Compared to similar compounds, 2-(4-chlorophenyl)-7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine stands out due to its unique combination of substituents and its triazolopyrimidine core

Properties

Molecular Formula

C22H18ClN5O

Molecular Weight

403.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-10-(3-methoxyphenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C22H18ClN5O/c1-13-14(2)28(17-5-4-6-18(11-17)29-3)21-19(13)22-25-20(26-27(22)12-24-21)15-7-9-16(23)10-8-15/h4-12H,1-3H3

InChI Key

CXOGUXSAGKZDKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=C(C=C4)Cl)C5=CC(=CC=C5)OC)C

Origin of Product

United States

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